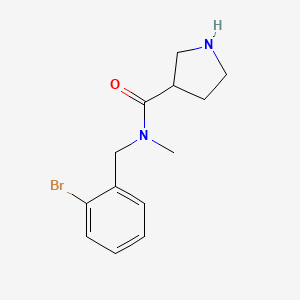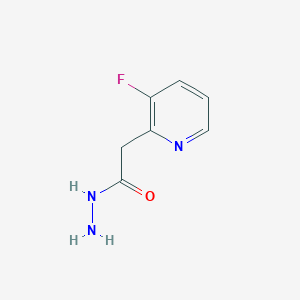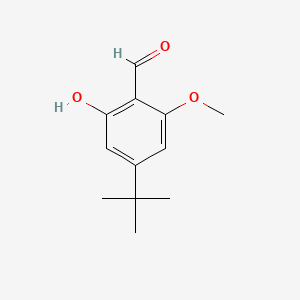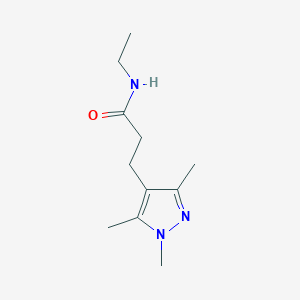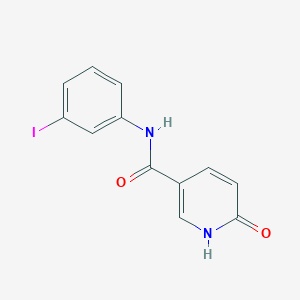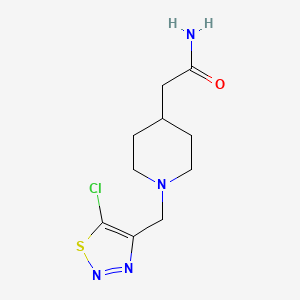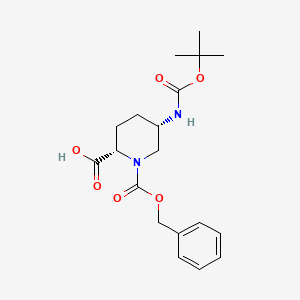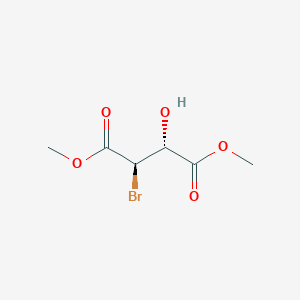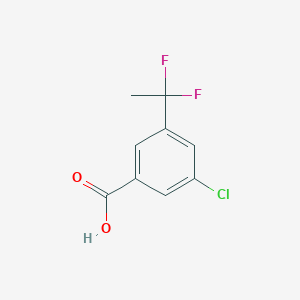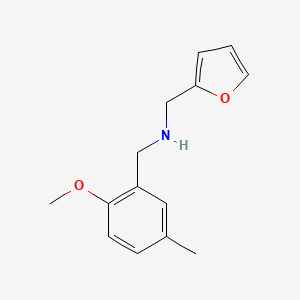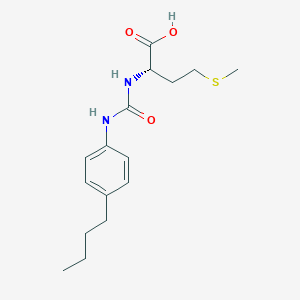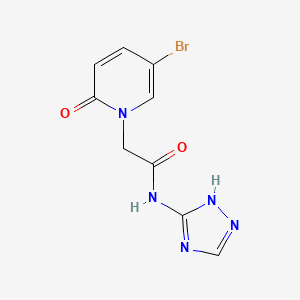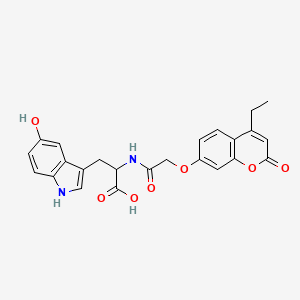
2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid is a complex organic compound that features a combination of chromen, indole, and propanoic acid moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid typically involves multiple steps:
Synthesis of 4-ethyl-2-oxo-2H-chromen-7-ol: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Formation of 4-ethyl-2-oxo-2H-chromen-7-yl acetate: The hydroxyl group of 4-ethyl-2-oxo-2H-chromen-7-ol is acetylated using acetic anhydride.
Synthesis of 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)propanoic acid: This involves the reaction of 4-ethyl-2-oxo-2H-chromen-7-yl acetate with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the indole moiety: The final step involves the coupling of the intermediate with 5-hydroxyindole-3-acetic acid using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen and propanoic acid moieties.
Substitution: The hydroxyl and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the chromen and propanoic acid moieties.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules suggests it may have applications in treating certain diseases or conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
作用机制
The mechanism of action of 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chromen and indole moieties are known to interact with various biological targets, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
- 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-methoxy-1H-indol-3-yl)propanoic acid
- 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-2-yl)propanoic acid
Uniqueness
The uniqueness of 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid lies in its specific combination of functional groups. The presence of both chromen and indole moieties, along with the propanoic acid backbone, provides a unique scaffold for various chemical and biological interactions. This makes it a valuable compound for research and development in multiple fields.
属性
分子式 |
C24H22N2O7 |
|---|---|
分子量 |
450.4 g/mol |
IUPAC 名称 |
2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C24H22N2O7/c1-2-13-8-23(29)33-21-10-16(4-5-17(13)21)32-12-22(28)26-20(24(30)31)7-14-11-25-19-6-3-15(27)9-18(14)19/h3-6,8-11,20,25,27H,2,7,12H2,1H3,(H,26,28)(H,30,31) |
InChI 键 |
RVXNBVPPMWIQFM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CNC4=C3C=C(C=C4)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


